molecular formula C14H14N2O2 B14889104 N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B14889104
M. Wt: 242.27 g/mol
InChI Key: KXZXHCZLZUSWMH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring fused with a carboxamide group and a dimethylphenyl substituent, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Hantzsch pyridine synthesis, where a β-keto ester, an aldehyde, and ammonia or an amine are reacted under specific conditions to form the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a carboxamide and a dimethylphenyl group.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-9-3-4-10(2)12(7-9)16-14(18)11-5-6-13(17)15-8-11/h3-8H,1-2H3,(H,15,17)(H,16,18)

InChI Key

KXZXHCZLZUSWMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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